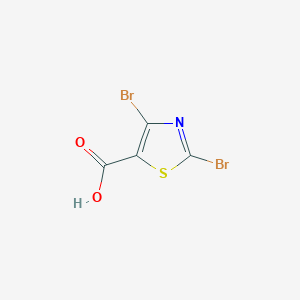
2,4-ジブロモチアゾール-5-カルボン酸
概要
説明
Synthesis Analysis
The synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which are structurally related to 2,4-Dibromothiazole-5-carboxylic acid, involves confirming their structures through various analytical methods such as melting points, IR, 1H NMR, 13C NMR, and HRMS or elemental analysis. These compounds have been systematically evaluated for biological activities, including fungicidal and antivirus activities, demonstrating their potential in fungi and virus control .
Molecular Structure Analysis
The molecular structure of 2-amino-4-(methoxymethyl)thiazole-5-carboxylic acid Me ester, a compound similar to 2,4-Dibromothiazole-5-carboxylic acid, has been reported with detailed crystallographic data and atomic coordinates. The study found two crystallographically independent conformations that differ only by the rotational positions of their methoxymethyl substituents. The intermolecular contacts in this structure are dominated by hydrogen bonding involving the amine hydrogen atoms .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of 2,4-Dibromothiazole-5-carboxylic acid, they do provide insights into related compounds. For example, the secondary metabolite 4,5-dibromopyrrole-2-carboxylic acid from marine sponges has been investigated for its effects on cellular calcium homeostasis, indicating that structurally similar brominated carboxylic acids can interact with cellular processes such as calcium signaling .
Physical and Chemical Properties Analysis
The physical and chemical properties of related thiazole carboxylic acids have been explored through their Langmuir–Blodgett film-forming behavior. The study of oligomeric (4,4'-dialkyl-2,2'-bithiazole) carboxylic acids and their 5-carboxylic acid derivatives revealed that the compounds form LB films with areas per molecule increasing with the length of the alkyl side chain, suggesting that the side chain length can influence the physical properties of these compounds .
科学的研究の応用
メリチアゾールCの合成
“2,4-ジブロモチアゾール”は、誘導された4-ビニルチアゾールとジエノート側鎖との間の高度な(E)-選択的なクロスメタセシスを含むメリチアゾールCの合成におけるビルディングブロックとして使用されます .
チアゾール誘導体の調製
これは、さまざまな2,4-二置換チアゾール誘導体の調製における中間体としても使用されます .
プロテオミクス研究
この化合物は、プロテオミクス研究のための生化学物質として販売されており、タンパク質とその機能の研究における使用を示しています .
キサンチンオキシダーゼ阻害
チアゾール-5-カルボン酸誘導体は、分光光度計アッセイによってキサンチンオキシダーゼ酵素に対する試験のために設計および合成されており、酵素阻害研究における潜在的な用途を示唆しています .
Safety and Hazards
The safety information for 2,4-Dibromothiazole-5-carboxylic acid indicates that it is harmful . The hazard statements include H302, H315, H317, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation, respectively .
将来の方向性
While specific future directions for 2,4-Dibromothiazole-5-carboxylic acid are not available, research into thiazole and oxazole derivatives continues to be a promising field . These compounds have shown a wide range of biological activities, suggesting potential for further exploration and development .
特性
IUPAC Name |
2,4-dibromo-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMOYJYPQAAQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568968 | |
| Record name | 2,4-Dibromo-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139669-96-8 | |
| Record name | 2,4-Dibromo-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

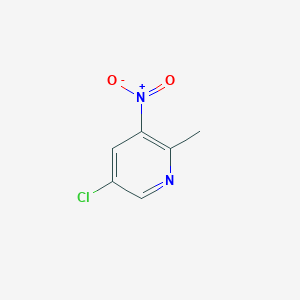
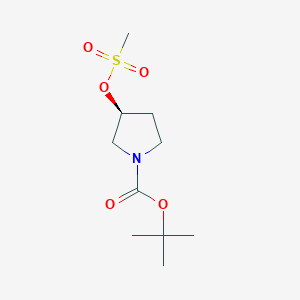
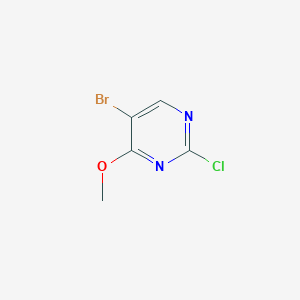


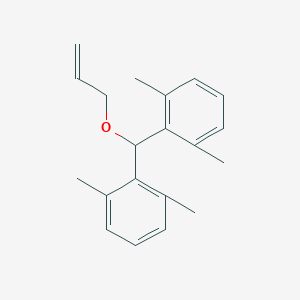
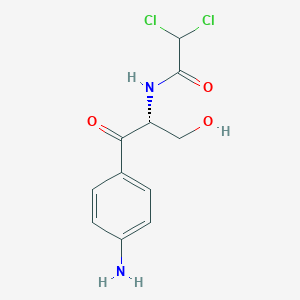
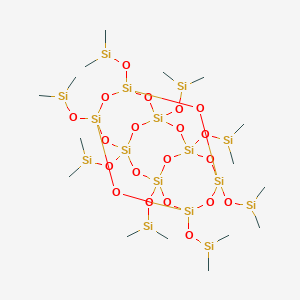
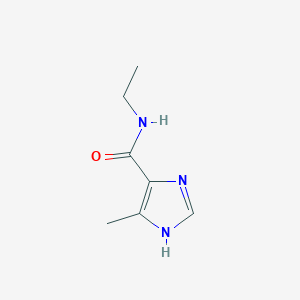

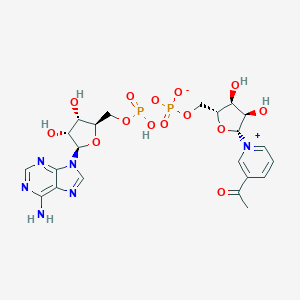
![2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B163230.png)
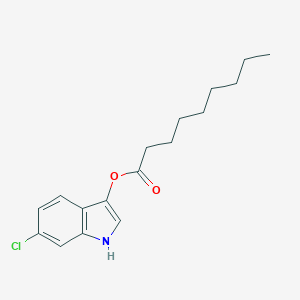
![Benzo[a]phenalen-3-one](/img/structure/B163240.png)